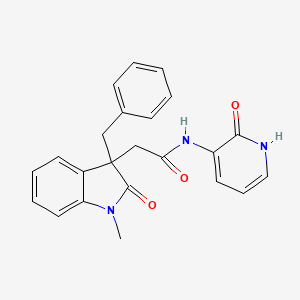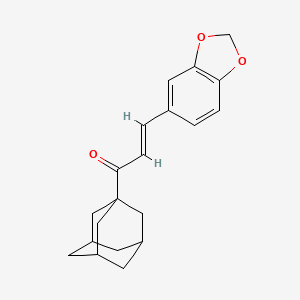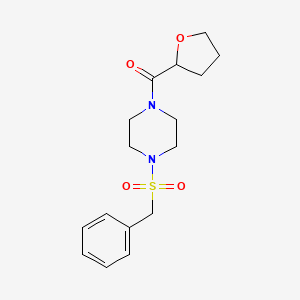![molecular formula C19H23N3O4 B5497783 (2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5497783.png)
(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide, also known as AMG 837, is a potent and selective agonist of the G protein-coupled receptor GPR40. GPR40 is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. AMG 837 has been studied extensively for its potential as a treatment for type 2 diabetes.
Mechanism of Action
(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 binds to and activates GPR40, leading to increased insulin secretion in pancreatic beta cells. This mechanism is glucose-dependent, meaning that this compound 837 only stimulates insulin secretion in the presence of elevated glucose levels. This glucose-dependent mechanism is thought to reduce the risk of hypoglycemia, a common side effect of other diabetes medications.
Biochemical and physiological effects:
In addition to its effects on insulin secretion, this compound 837 has been shown to have other biochemical and physiological effects. For example, this compound 837 has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, which can improve glucose control and promote weight loss. This compound 837 has also been shown to reduce inflammation and oxidative stress, which are associated with the development of type 2 diabetes.
Advantages and Limitations for Lab Experiments
(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 has several advantages for use in lab experiments. Its glucose-dependent mechanism of action reduces the risk of hypoglycemia, which can be a confounding factor in diabetes research. Additionally, this compound 837 has been shown to have a favorable safety profile in clinical trials. However, there are also some limitations to the use of this compound 837 in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for research on (2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837. One area of interest is the development of combination therapies that target multiple pathways involved in glucose control. Another area of interest is the exploration of the potential benefits of this compound 837 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound 837 in humans.
Synthesis Methods
The synthesis of (2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 involves several steps, including the preparation of the pyridine and phenol intermediates, coupling of the intermediates, and acetylation of the resulting product. The final product is obtained through purification and isolation steps.
Scientific Research Applications
(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 has been extensively studied for its potential as a treatment for type 2 diabetes. In preclinical studies, this compound 837 has been shown to improve glucose control and increase insulin secretion in animal models of diabetes. Clinical trials have also shown promising results, with this compound 837 demonstrating improvements in glycemic control in patients with type 2 diabetes.
properties
IUPAC Name |
(2R)-2-acetamido-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-4-15(22-13(2)23)18(24)21-12-14-8-7-11-20-19(14)26-17-10-6-5-9-16(17)25-3/h5-11,15H,4,12H2,1-3H3,(H,21,24)(H,22,23)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVISFSSGUWNSL-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5497710.png)

![(1R*,2R*,6S*,7S*)-4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5497729.png)

![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5497753.png)
![1-[2-(benzylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5497766.png)

![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B5497778.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B5497784.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5497785.png)
![2-[2-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethoxy]ethanol](/img/structure/B5497786.png)
![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5497796.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)